molecular formula C13H23N5O7 B15212116 (2R,3R,4S,5R)-2-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol dihydrate CAS No. 66084-55-7

(2R,3R,4S,5R)-2-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol dihydrate

Katalognummer: B15212116
CAS-Nummer: 66084-55-7
Molekulargewicht: 361.35 g/mol
InChI-Schlüssel: SZHWOKNTQDQZJK-LYYWGVPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2R,3R,4S,5R)-2-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol dihydrate is a purine nucleoside derivative characterized by:

  • A 9H-purin-9-yl base with: A 6-amino substituent (common in adenosine analogs). A unique 8-(2-hydroxypropan-2-yl) group, introducing a branched hydroxyalkyl moiety.
  • A tetrahydrofuran sugar ring with:
    • Hydroxymethyl at C5.
    • Hydroxyl groups at C3 and C4.
  • Dihydrate form, indicating two water molecules in the crystal lattice, which may enhance solubility or stability .

This structure positions the compound within the adenosine analog family, where modifications at the purine C8 and sugar ring are critical for biological activity and physicochemical properties.

Eigenschaften

CAS-Nummer

66084-55-7

Molekularformel

C13H23N5O7

Molekulargewicht

361.35 g/mol

IUPAC-Name

(2R,3R,4S,5R)-2-[6-amino-8-(2-hydroxypropan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol;dihydrate

InChI

InChI=1S/C13H19N5O5.2H2O/c1-13(2,22)12-17-6-9(14)15-4-16-10(6)18(12)11-8(21)7(20)5(3-19)23-11;;/h4-5,7-8,11,19-22H,3H2,1-2H3,(H2,14,15,16);2*1H2/t5-,7-,8-,11-;;/m1../s1

InChI-Schlüssel

SZHWOKNTQDQZJK-LYYWGVPGSA-N

Isomerische SMILES

CC(C)(C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)O.O.O

Kanonische SMILES

CC(C)(C1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O.O.O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

The compound (2R,3R,4S,5R)-2-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol dihydrate is a complex organic molecule featuring a tetrahydrofuran ring and a purine base. It has potential applications in the pharmaceutical field, particularly in the development of therapeutics targeting various biological pathways. The presence of hydroxymethyl and amino groups suggests it may participate in hydrogen bonding and other interactions crucial for biological activity.

Potential Applications

The structural characteristics of (2R,3R,4S,5R)-2-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol dihydrate suggest significant biological activity. Compounds with similar structures often exhibit activities such as enzyme inhibition or receptor modulation. The purine moiety is known to interact with various biological targets including adenosine receptors, which are crucial in numerous physiological processes such as inflammation and neurotransmission.

Computational models like PASS (Prediction of Activity Spectra for Substances) can predict potential activities based on structure-activity relationships derived from extensive databases of known compounds.

Interaction Studies

Analyse Chemischer Reaktionen

Substitution and Modification Reactions

The amino and hydroxyl groups enable targeted modifications:

Amino Group Reactivity

  • Acylation : Reacts with acetyl chloride to form N6-acetyl derivatives, confirmed by IR spectroscopy (amide I band at ~1650 cm⁻¹) .

  • Diazotization : Forms diazonium intermediates under acidic NaNO₂, enabling coupling with aromatic amines.

Hydroxyl Group Reactivity

Reaction TypeReagentsOutcome
PhosphorylationPOCl₃, (EtO)₂POForms 5'-monophosphate analogs
SulfonationSO₃-pyridineSulfated derivatives with improved aqueous solubility
OxidationTEMPO/NaClOConverts hydroxymethyl to carboxylate

Stability Note : The dihydrate form resists dehydration below 100°C but loses crystallinity in anhydrous DMSO .

Catalytic and Biological Interactions

The compound participates in enzyme-mediated reactions:

SystemInteractionOutcome
Adenosine deaminaseCompetitive inhibition (Ki = 12 µM) Blocks deamination of endogenous adenosine
RNA polymeraseIncorporation into RNA chainPremature termination due to C8 substituent

Computational Predictions (PASS Algorithm) :

  • Antiviral activity (Pa = 0.842) linked to purine analog behavior.

  • Moderate kinase inhibition (Pa = 0.621) due to ATP-binding site competition.

Stability Under Environmental Conditions

ConditionEffectSource
pH < 3Purine ring protonation; glycosidic bond cleavage
pH 7–9Stable for >24 hrs (aqueous solution, 25°C)
UV light (254 nm)Degrades via radical formation (t₁/₂ = 4 hrs)

Comparative Reactivity with Structural Analogs

CompoundKey Structural DifferenceReactivity Profile
6-Chloropurine riboside Cl at C6 vs. NH₂ at C6Higher electrophilicity at C6
8-Aminoadenosine NH₂ at C8 vs. 2-hydroxypropan-2-ylReduced steric hindrance
α-Adenosine Altered ribose stereochemistryLower enzymatic recognition

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Purine C8 Position

The C8 position is a key site for functionalization. Comparisons include:

Compound C8 Substituent Key Properties/Implications Reference
Target Compound 2-Hydroxypropan-2-yl Enhances hydrophilicity; potential H-bonding
8-Bromo-adenosine derivative Bromine Increases reactivity (leaving group ability)
8-((4-Methylbenzyl)amino) analog (4-Methylbenzyl)amino Introduces aromatic bulk; may affect receptor binding
8-((3,4-Dichlorobenzyl)amino) analog (3,4-Dichlorobenzyl)amino Adds electron-withdrawing groups; alters electronic profile
8-Methylamino derivative Methylamino Modifies basicity and H-bonding potential

Key Insight : The target’s C8 hydroxypropan-2-yl group balances polarity and steric bulk, distinguishing it from halogenated or aryl-substituted analogs. This may reduce off-target interactions compared to brominated derivatives .

Modifications at Purine C6 and C2 Positions

Compound C6 Substituent C2 Substituent Implications Reference
Target Compound Amino None Mimics adenosine’s native structure
6-Acetamido-8-bromo analog Acetamido Bromine Increases lipophilicity; alters metabolism
2-Nitro-6-amino derivative Amino Nitro Electron-withdrawing; may reduce stability
2-Fluoro-6-amino analog Amino Fluoro Enhances metabolic stability

Key Insight: The target’s unmodified C6 amino group preserves adenosine-like recognition, while C2-fluoro or nitro analogs prioritize stability or electronic effects .

Sugar Ring Modifications

Compound Sugar Ring Substituents Implications Reference
Target Compound C5-hydroxymethyl; C3,4-diol High polarity; water solubility
5-Methyltetrahydrofuran analog C5-methyl; C3,4-diol Reduces solubility; increases lipophilicity
5-(Ethylthio)methyl derivative C5-(ethylthio)methyl Enhances membrane permeability
5-(Chloromethyl) analog C5-chloromethyl Introduces reactive site for conjugation

Key Insight : The target’s hydroxymethyl and diol groups optimize solubility, contrasting with methyl or thioether modifications that prioritize lipophilicity .

Hydration State and Crystallinity

The dihydrate form of the target compound likely improves aqueous solubility compared to anhydrous analogs (e.g., 8-bromo derivatives in ). Hydration can stabilize the crystal lattice, reducing hygroscopicity and enhancing shelf-life .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Handling requires adherence to OSHA HCS guidelines. Use NIOSH/EN 166-certified face shields and safety glasses, nitrile gloves, and lab coats. Conduct work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .

Q. How should researchers design storage conditions to maintain compound stability?

  • Methodological Answer: Store at 2–8°C in inert, airtight containers protected from light and moisture. Stability data indicate no hazardous decomposition under these conditions, but periodic monitoring via HPLC or TGA is recommended to detect degradation. Avoid prolonged exposure to temperatures >25°C or humidity >60% .

Q. What analytical techniques are essential for confirming the compound’s structural identity?

  • Methodological Answer: Use a combination of:
  • 1H NMR (e.g., δ 3.46–3.74 ppm for H-5' in DMSO-d6; δ 5.08–5.83 ppm for hydroxyl groups) .
  • ESI-MS (e.g., m/z 345.1 [M+H]+ for brominated analogs) .
  • X-ray crystallography for absolute stereochemical confirmation (refer to analogs in and ).

Advanced Research Questions

Q. How can conflicting NMR data from different solvent systems (e.g., DMSO-d6 vs. CDCl3) be resolved during structural elucidation?

  • Methodological Answer: Solvent-induced shifts are common due to hydrogen bonding in DMSO-d6 vs. CDCl3. For example, hydroxyl proton signals in DMSO-d6 (δ 5.24–5.83 ppm) may broaden or disappear in CDCl4. To reconcile
  • Compare coupling constants (e.g., J = 6.3–8.6 Hz for H-5' in DMSO-d6 vs. J = 2.4–12.7 Hz in CDCl3) .
  • Use deuterated solvents with controlled pH and temperature.
  • Validate with computational modeling (e.g., DFT calculations for predicted shifts) .

Q. What experimental strategies mitigate discrepancies in reported bioactivity data across studies?

  • Methodological Answer: Bioactivity variability often arises from:
  • Purity differences : Use HPLC (≥98% purity) and Karl Fischer titration to confirm anhydrous vs. hydrate forms.
  • Assay conditions : Standardize cell lines, buffer pH (e.g., 7.4 for physiological relevance), and incubation times.
  • Metabolic interference : Include controls with adenosine deaminase inhibitors if studying nucleoside analogs .

Q. How can researchers assess the compound’s reactivity under non-standard conditions (e.g., high temperature or acidic pH)?

  • Methodological Answer: Perform accelerated stability studies:
  • Thermal stress : Heat at 40–60°C for 1–4 weeks; monitor via TGA/DSC for decomposition (e.g., loss of dihydrate).
  • Hydrolytic stress : Expose to 0.1M HCl/NaOH (pH 1–13) at 25°C; analyze by LC-MS for degradation products (e.g., purine ring cleavage).
  • Oxidative stress : Treat with 3% H2O2; track hydroxyl radical-mediated modifications using ESR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.